N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide
Description
The compound N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide features a fused cyclopenta-thiazole core linked to a benzamide scaffold substituted with a 4-methylbenzenesulfonamido group. This structure combines a rigid bicyclic system (cyclopenta-thiazole) with a sulfonamide moiety, which is often associated with enhanced binding affinity in medicinal chemistry due to its hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13-8-10-16(11-9-13)28(25,26)23-15-5-2-4-14(12-15)19(24)22-20-21-17-6-3-7-18(17)27-20/h2,4-5,8-12,23H,3,6-7H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPZHOOAEOWBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The starting materials often include cyclopenta[d][1,3]thiazole derivatives and benzenesulfonamides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems may also be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison
The compound is structurally compared to analogs from the evidence below:
Key Observations :
- The target compound’s cyclopenta-thiazole core imparts conformational rigidity compared to monocyclic thiazoles (e.g., 4d) or fused thiadiazoles (e.g., compound 6). This rigidity may reduce metabolic flexibility but improve target specificity .
- The sulfonamido group in the target compound is positioned meta to the benzamide linkage, unlike ortho/para substituents in compounds. This placement may alter steric interactions in binding pockets .
- Unlike triazole-thiones (), the target lacks tautomerism, simplifying spectral interpretation and synthetic reproducibility .
Key Observations :
- The target compound’s cyclopenta-thiazole synthesis likely requires specialized cyclization steps, contrasting with straightforward Hantzsch thiazole formation ().
- The absence of C=O bands in triazole-thiones () distinguishes them from the target’s benzamide carbonyl (IR ~1660 cm⁻¹).
Physicochemical Properties
Limited data are available for the target compound, but inferences can be made:
Key Observations :
Biological Activity
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines a cyclopenta[d][1,3]thiazole ring with a benzenesulfonamide moiety, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The IUPAC name for this compound is N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide. Its molecular formula is C20H19N3O3S2, with a molecular weight of approximately 403.51 g/mol. The compound exhibits multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in various signaling pathways. The cyclopenta[d][1,3]thiazole core may facilitate binding to target proteins, potentially modulating their activity and influencing cellular processes.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. Studies have shown that derivatives of cyclopenta[d][1,3]thiazole demonstrate significant antibacterial and antifungal activities against various pathogens. For instance:
| Compound | Target Organism | Activity |
|---|---|---|
| Cyclopenta[d][1,3]thiazole derivative | Staphylococcus aureus | Inhibition of growth |
| Cyclopenta[d][1,3]thiazole derivative | Candida albicans | Antifungal activity |
These findings suggest that this compound may possess similar antimicrobial properties.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole-containing compounds. In vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cell lines:
These results indicate that this compound could be investigated further for its potential as an anticancer agent.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial effects of various thiazole derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria.
Case Study 2: Cytotoxicity Assays
In another study focusing on cytotoxicity against cancer cell lines, this compound was tested alongside established chemotherapeutics. The compound showed promising results in reducing cell viability in MCF-7 cells by approximately 50% at a concentration of 15 µM.
Q & A
Synthesis and Purification
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves condensation of cyclopenta-thiazole precursors with sulfonamide-bearing benzamide intermediates. Key steps include refluxing in anhydrous ethanol with glacial acetic acid as a catalyst (similar to triazole-thiazole coupling in ). Optimize solvent choice (e.g., pyridine for sulfonamide activation) and reaction time (5–12 hours) to minimize by-products. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Advanced: How can regioselectivity challenges in cyclopenta-thiazole ring formation be addressed?
- Methodological Answer : Regioisomers may arise during cyclization due to competing nucleophilic sites. Use steric/electronic directing groups (e.g., methylsulfonyl) on the benzamide moiety to favor desired cyclization. Monitor intermediates via LC-MS and adjust temperature (e.g., 0–5°C for kinetically controlled reactions). Computational modeling (DFT) can predict transition states to guide synthetic routes .
Biological Activity Evaluation
Basic: What assays are suitable for preliminary evaluation of antibacterial or enzyme-inhibitory activity?
- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., acps-pptase for bacterial proliferation, as in ) and broth microdilution for MIC determination against Gram-positive/-negative strains. Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves (IC₅₀/MIC₅₀ calculations) .
Advanced: How can contradictory activity data between enzyme assays and cellular models be resolved?
- Methodological Answer : Discrepancies may stem from poor cell permeability or off-target effects. Perform cellular uptake studies (HPLC-MS quantification) and proteome-wide profiling (e.g., thermal shift assays). Combine with molecular docking (AutoDock Vina) to assess binding affinity to intended vs. decoy targets .
Structural Characterization
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer : Use /-NMR to verify thiazole/benzamide proton environments and sulfonamide NH peaks (~10–12 ppm). HRMS (ESI+) confirms molecular ion ([M+H]), while FT-IR identifies sulfonamide S=O stretches (~1350–1150 cm) .
Advanced: How can complex splitting patterns in NMR spectra be interpreted for stereochemical assignments?
- Methodological Answer : Employ 2D NMR (COSY, NOESY) to resolve overlapping signals in the cyclopenta-thiazole core. NOE correlations between the thiazole methyl group and benzamide protons can confirm spatial proximity. Compare experimental data with DFT-simulated NMR shifts .
Mechanistic Studies
Advanced: What strategies validate the proposed dual-targeting mechanism (e.g., bacterial enzyme inhibition)?
- Methodological Answer : Use genetic knockout strains (e.g., Δacps-pptase bacteria) to isolate target-specific effects. Pair with SPR (surface plasmon resonance) to measure binding kinetics to multiple enzymes. Validate synergy via checkerboard assays with known inhibitors .
ADMET and Drug-Likeness
Basic: What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer : Apply SwissADME for Lipinski’s Rule of Five compliance and BOILED-Egg model for BBB/gastrointestinal absorption. Use pkCSM to estimate clearance (e.g., hepatic vs. renal) and toxicity endpoints (AMES test, hERG inhibition) .
Advanced: How can metabolic stability be improved without compromising activity?
- Methodological Answer : Introduce fluorine atoms (para to sulfonamide) to block CYP450-mediated oxidation. Test analogs in liver microsome assays and correlate with LogP (2–4 optimal). Retain hydrogen-bond donors (e.g., sulfonamide NH) for target engagement .
Comparative Analysis with Analogues
Advanced: How does the trifluoromethyl group impact activity compared to methyl or chloro substituents?
- Methodological Answer : The CF group enhances lipophilicity (clogP +0.5) and metabolic stability. Compare IC₅₀ values of CF-, CH-, and Cl-substituted analogs in enzyme assays. Use X-ray crystallography (if available) to assess binding pocket interactions .
Scale-Up Challenges
Advanced: What industrial methods mitigate scalability issues in sulfonamide coupling?
- Methodological Answer : Replace batch reflux with continuous flow reactors (residence time ~2 hours) for safer exothermic control. Use scavenger resins (e.g., QuadraPure™) to remove excess sulfonyl chloride. Optimize crystallization (anti-solvent addition) for high yield (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
